molecular formula C7H5N3O2 B12837239 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12837239
M. Wt: 163.13 g/mol
InChI Key: SFVUUPUJNRMWJC-RUDMXATFSA-N
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Description

6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a carbonitrile group, and a dihydropyridine ring. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the displacement of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its combination of a hydroxyimino group and a dihydropyridine ring distinguishes it from other oxime derivatives.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O2/c8-3-5-1-2-6(4-9-12)10-7(5)11/h1-2,4,12H,(H,10,11)/b9-4+

InChI Key

SFVUUPUJNRMWJC-RUDMXATFSA-N

Isomeric SMILES

C1=C(NC(=O)C(=C1)C#N)/C=N/O

Canonical SMILES

C1=C(NC(=O)C(=C1)C#N)C=NO

Origin of Product

United States

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